5-Fluoro-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Fluoro-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a fluorinated pyridine and piperidine moiety linked to a pyrimidine ring. The presence of fluorine atoms and the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, including the formation of the pyridine and piperidine intermediates, followed by their coupling with the pyrimidine ring. One common method involves the Suzuki-Miyaura coupling reaction, which uses palladium catalysts and boron reagents . The reaction conditions often include mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated compounds.
Scientific Research Applications
5-Fluoro-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 5-Fluoro-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group enhance its binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- Trifluoromethylpyridine derivatives
Uniqueness
The uniqueness of 5-Fluoro-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)pyrimidine lies in its specific combination of fluorinated pyridine, piperidine, and pyrimidine rings, which imparts distinct chemical and biological properties not commonly found in other compounds.
Properties
IUPAC Name |
5-fluoro-2-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F4N4O/c16-11-8-21-14(22-9-11)24-12-3-5-23(6-4-12)13-2-1-10(7-20-13)15(17,18)19/h1-2,7-9,12H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYYYTVHCWEZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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